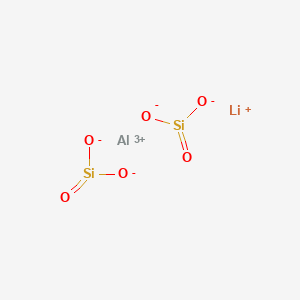

Spodumene (AlLi(SiO3)2)

Description

The exact mass of the compound Spodumene (AlLi(SiO3)2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Minerals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Spodumene (AlLi(SiO3)2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spodumene (AlLi(SiO3)2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

aluminum;lithium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWCVNCHLKFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLiO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12068-40-5 ((H2SiO3)aluminum.Si salt), 1302-37-0 (Parent) | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60926631 | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1302-37-0, 12068-40-5, 12646-13-8 | |

| Record name | Spodumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum lithium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012646138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), aluminum lithium salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Spodumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium lithium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Spodumene (AlLi(SiO3)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Spodumene (AlLi(SiO₃)₂)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of spodumene (AlLi(SiO₃)₂), a lithium aluminum inosilicate of significant interest across various scientific disciplines. A thorough understanding of its atomic arrangement and polymorphic transformations is crucial for optimizing its applications, from a critical raw material in energy storage to its potential in advanced materials science. This document outlines the crystallographic parameters of its principal polymorphs, details the experimental protocols for their characterization, and visualizes the dynamic relationships between its different crystalline forms.

Crystallographic Data of Spodumene Polymorphs

Spodumene primarily exists in three polymorphic forms: α-spodumene, β-spodumene, and γ-spodumene. The structural details of these polymorphs are summarized below.

α-Spodumene (Monoclinic)

The naturally occurring and most stable form of spodumene at ambient conditions is α-spodumene. It possesses a monoclinic crystal structure.

Table 1: Crystallographic Data for α-Spodumene

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [2][3] |

| a (Å) | 9.46 - 9.4756 | [1][4] |

| b (Å) | 8.39 - 8.4003 | [1][4] |

| c (Å) | 5.22 - 5.2260 | [1][4] |

| β (°) | 110.17 - 110.2 | [1][5] |

| Z | 4 | [6] |

| V (ų) | ~389 | [1] |

Table 2: Fractional Atomic Coordinates for α-Spodumene

| Atom | Wyckoff Position | x | y | z |

| Li | 4e | 0 | 0.2831 | 0.25 |

| Al | 4e | 0 | 0.9036 | 0.25 |

| Si | 8f | 0.2921 | 0.0952 | 0.2224 |

| O1 | 8f | 0.1118 | 0.0841 | 0.1342 |

| O2 | 8f | 0.3542 | 0.2511 | 0.2461 |

| O3 | 8f | 0.3472 | -0.0031 | 0.9693 |

(Note: Atomic coordinates can vary slightly between different structural refinements.)

β-Spodumene (Tetragonal)

Upon heating, α-spodumene undergoes a phase transition to the high-temperature β-form, which has a more open crystal structure. This transformation is critical for the industrial extraction of lithium.[6]

Table 3: Crystallographic Data for β-Spodumene

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [6] |

| Space Group | P4₃2₁2 | [5] |

| a (Å) | 7.534 - 7.541 | [5][7] |

| b (Å) | 7.534 - 7.541 | [5][7] |

| c (Å) | 9.156 - 9.158 | [5][7] |

| Z | 4 | [7] |

| V (ų) | ~520 |

Table 4: Fractional Atomic Coordinates for β-Spodumene

| Atom | Wyckoff Position | x | y | z |

| Li | 8b | 0.621 | 0.121 | 0.128 |

| Al | 4a | 0 | 0 | 0 |

| Si | 8b | 0.138 | 0.244 | 0.375 |

| O1 | 8b | 0.125 | 0.250 | 0.960 |

| O2 | 8b | 0.250 | 0.375 | 0.250 |

| O3 | 8b | 0.000 | 0.500 | 0.250 |

(Source: Derived from Crystallographic Information File (CIF) for β-spodumene.)[8]

γ-Spodumene (Hexagonal)

A metastable intermediate, γ-spodumene, can form during the transformation from the α to the β phase, particularly at lower temperatures within the transition range.[9] It possesses a hexagonal crystal structure. While its existence is well-documented, detailed atomic coordinates are not as readily available in the reviewed literature.

Table 5: Crystallographic Data for γ-Spodumene

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [9] |

| Formation Temperature | ~700-900 °C | [9] |

Experimental Protocols for Crystal Structure Analysis

The determination and refinement of spodumene's crystal structures are primarily achieved through X-ray diffraction (XRD) techniques, including both single-crystal and powder XRD.

Sample Preparation and Phase Transformation

-

Grinding: Raw spodumene samples are ground to a fine powder using a mortar and pestle or a mechanical mill to ensure random orientation of the crystallites for powder XRD.

-

Sieving: The ground powder is sieved to achieve a uniform particle size, which is important for obtaining high-quality diffraction data.

-

Heat Treatment (for β and γ phases): To induce phase transitions, aliquots of the α-spodumene powder are heated in a furnace at controlled temperatures.

-

Quenching: After heat treatment, samples are rapidly cooled to room temperature to preserve the high-temperature phases for analysis.

X-ray Diffraction (XRD) Data Collection

-

Single-Crystal XRD: A small, single crystal of spodumene is mounted on a goniometer. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction patterns are collected on a detector. This technique provides precise information on the unit cell dimensions and atomic positions.

-

Powder XRD: The powdered sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the detector scans through a range of 2θ angles to record the diffraction pattern. This method is excellent for phase identification and quantification.

Data Analysis and Structure Refinement

The Rietveld refinement method is a powerful technique for analyzing powder XRD data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of crystal structure parameters, phase quantification, and other microstructural information.

Key Steps in Rietveld Refinement:

-

Phase Identification: The initial identification of crystalline phases present in the sample is performed by comparing the experimental diffraction pattern to databases such as the International Centre for Diffraction Data (ICDD).

-

Background Subtraction: The background scattering is modeled and subtracted from the diffraction pattern.

-

Peak Profile Fitting: The shapes of the diffraction peaks are modeled using mathematical functions (e.g., Gaussian, Lorentzian).

-

Refinement of Structural Parameters: The lattice parameters, atomic positions, and site occupancy factors are refined to minimize the difference between the observed and calculated diffraction patterns.

-

Goodness-of-Fit Assessment: The quality of the refinement is assessed using statistical parameters such as the R-weighted pattern (Rwp) and Goodness of Fit (GoF).

Visualization of Spodumene Phase Transformations

The relationship between the three polymorphs of spodumene is a critical aspect of its chemistry, particularly for industrial applications. The following diagram illustrates the transformation pathways.

Caption: Phase transformation pathways of spodumene polymorphs.

References

- 1. Crystal Structure - Spodumene [spodumene.weebly.com]

- 2. mdpi.com [mdpi.com]

- 3. Crystallography Open Database: Information card for entry 2003129 [crystallography.net]

- 4. mdpi.com [mdpi.com]

- 5. Physico-Chemical Characteristics of Spodumene Concentrate and Its Thermal Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spodumene - Wikipedia [en.wikipedia.org]

- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. publications.polymtl.ca [publications.polymtl.ca]

Physical and chemical properties of α-spodumene vs β-spodumene

An In-depth Technical Guide to the Physical and Chemical Properties of α-Spodumene vs. β-Spodumene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spodumene (LiAlSi₂O₆) is a lithium aluminum inosilicate and a primary ore for the production of lithium, a critical component in battery technology and various pharmaceutical applications. This pyroxene mineral exists in two key polymorphs: the naturally occurring α-spodumene and the high-temperature β-spodumene. The irreversible phase transition from the alpha to the beta form, induced by calcination, is a cornerstone of industrial lithium extraction. This is because the two polymorphs exhibit vastly different physical and chemical properties. This technical guide provides a comprehensive comparison of α- and β-spodumene, detailing their structural and property differences. It includes quantitative data, in-depth experimental methodologies for their characterization, and visual representations of the transformation process and analytical workflows. This document is intended to serve as a key resource for researchers and professionals involved in materials science, mineral processing, and drug development.

Comparative Physical and Chemical Properties

The distinct crystal structures of α- and β-spodumene are the primary determinants of their differing physical and chemical behaviors. α-spodumene possesses a dense, monoclinic crystal lattice, rendering it hard and chemically resistant. In contrast, the tetragonal structure of β-spodumene is more open, leading to a decrease in density and an increase in chemical reactivity. This enhanced reactivity is crucial for the efficient leaching of lithium during processing.

Physical Properties

| Property | α-Spodumene | β-Spodumene |

| Crystal System | Monoclinic | Tetragonal |

| Density | 3.03–3.23 g/cm³ | ~2.4 g/cm³ |

| Mohs Hardness | 6.5–7 | Not well-defined, friable |

| Specific Gravity | 3.1 to 3.2 | ~2.4 |

| Appearance | Prismatic, often large crystals | Fine, chalky powder |

| Color | Colorless, pink, green, lilac | White to grayish |

| Luster | Vitreous (glass-like) | Dull |

| Cleavage | Perfect in two directions | Not applicable |

| Volume Change | N/A | ~30% expansion from α-form |

Chemical Properties

| Property | α-Spodumene | β-Spodumene |

| Chemical Formula | LiAl(SiO₃)₂ | LiAl(SiO₃)₂ |

| Reactivity with Acids | Highly resistant | Readily attacked by acids |

| Thermal Stability | Stable at ambient temperatures | Formed at high temperatures (>900 °C) |

| Solubility | Insoluble in most acids | Soluble in strong acids after roasting |

Experimental Protocols

The characterization of spodumene polymorphs relies on a suite of analytical techniques to determine their structure, morphology, and thermal behavior.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample and quantify their relative abundances.

Methodology:

-

Sample Preparation: The spodumene sample is first crushed and then micronized in water using a McCrone micronizing mill to achieve a fine powder with an average particle size of 5–10 µm. The resulting slurry is dried overnight at 80°C and de-agglomerated into a fine powder.

-

Sample Mounting: The powdered sample is back-loaded into a steel sample holder to ensure a flat, smooth surface and to minimize preferred orientation of the crystals.

-

Instrumental Analysis: The analysis is performed using a powder diffractometer, such as a Malvern Panalytical X'Pert3.

-

Radiation Source: CuKα radiation (λ = 1.5418 Å) is used, with the X-ray tube operating at 40 kV and 40 mA.

-

Scan Parameters: The sample is scanned over a 2θ range of 4.5° to 75°, with a step size of 0.013° and a scan time of 60 minutes.

-

-

Data Analysis: The resulting diffraction pattern is analyzed using software such as HighScore Plus, equipped with crystallographic databases (e.g., ICSD, PDF-4 Minerals). Phase identification is performed by matching the experimental diffraction peaks to reference patterns. Quantitative analysis is carried out using the Rietveld refinement method, which fits a calculated diffraction pattern to the experimental data to determine the weight percentage of each crystalline phase.

Scanning Electron Microscopy (SEM)

Objective: To examine the surface morphology, microstructure, and elemental composition of the spodumene particles.

Methodology:

-

Sample Preparation: A representative portion of the spodumene powder is mounted onto an aluminum stub using double-sided adhesive carbon tape.

-

Conductive Coating: The sample is coated with a thin layer of carbon or a noble metal (e.g., gold, palladium) using a sputter coater to prevent charging of the sample surface by the electron beam.

-

Imaging and Analysis: The coated sample is loaded into the SEM chamber.

-

Accelerating Voltage: An accelerating voltage of 15-20 kV is typically used for imaging and elemental analysis.

-

Detectors: Secondary electron (SE) imaging provides high-resolution topographical information, while backscattered electron (BSE) imaging reveals compositional contrast (areas with higher average atomic number appear brighter).

-

Energy-Dispersive X-ray Spectroscopy (EDS): An EDS detector is used to collect characteristic X-rays emitted from the sample, allowing for qualitative and quantitative elemental analysis of specific points or areas on the sample surface.

-

Thermal Analysis (TG-DSC)

Objective: To investigate the thermal stability of α-spodumene and characterize the phase transition to β-spodumene.

Methodology:

-

Sample Preparation: A small amount of finely ground spodumene powder (typically <10 µm) is accurately weighed into an alumina or platinum crucible.

-

Instrumental Setup: The analysis is conducted using a simultaneous thermal analyzer (STA) or a differential scanning calorimeter (DSC).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 50 mL/min) to prevent side reactions.

-

Heating Program: The sample is heated from ambient temperature to approximately 1200°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument records the sample's weight change (Thermogravimetry - TG) and the heat flow difference between the sample and a reference (Differential Scanning Calorimetry - DSC) as a function of temperature. The endothermic peak in the DSC curve indicates the α to β phase transition.

Visualizations

Logical Relationships in Spodumene Characterization

Caption: Logical workflow for the characterization of spodumene polymorphs.

Spodumene Phase Transition Pathway

Historical context of the discovery and naming of spodumene

An In-depth Guide to the Historical Context of the Discovery and Naming of Spodumene

Abstract

Spodumene (LiAlSi₂O₆) is a pyroxene mineral of significant industrial and gemological importance, being the primary ore source for lithium. This document provides a detailed historical account of its discovery, naming, and initial characterization. It traces the mineral's journey from its first identification by Brazilian naturalist José Bonifácio de Andrada e Silva in 1800 to the subsequent discovery of its valuable gemstone varieties, Kunzite and Hiddenite. This guide summarizes the etymology of its name, derived from its appearance when heated, and presents its fundamental physicochemical properties. Furthermore, it outlines modern experimental protocols used for its characterization, offering a contrast to the historical methods likely employed by its discoverers. All quantitative data are presented in structured tables, and key historical and logical processes are illustrated through diagrams.

Introduction

Spodumene, a lithium aluminum inosilicate, is a critical raw material for numerous industries, including ceramics, glass, and most notably, the manufacturing of lithium-ion batteries.[1][2][3] Its discovery in the early 19th century marked a pivotal moment in mineralogy, though its full economic significance was not realized until the technological advancements of the 20th and 21st centuries. This technical guide is intended for researchers, scientists, and professionals in drug development who may have an interest in the elemental components of their work, tracing back to their mineralogical origins. The document delves into the historical context of spodumene, providing a thorough examination of its discovery, the origins of its name, and the timeline of its scientific understanding.

The Discovery of Spodumene

The Discoverer: José Bonifácio de Andrada e Silva

Spodumene was first identified by the Brazilian naturalist, statesman, and mineralogist José Bonifácio de Andrada e Silva (1763-1838).[1][4][5][6][7] Andrada e Silva was a prominent scientist who spent a decade in Europe, from 1790 to 1800, studying chemistry and mineralogy under the sponsorship of the Portuguese government.[8] During his extensive travels and research, he discovered four new minerals, including spodumene and petalite, another lithium-bearing mineral in which the element lithium was first identified by Swedish chemists.[6][8]

The Location and Time of Discovery

The discovery was made around the year 1800.[1][4][5][9][10] The type locality for this discovery is an occurrence in a pegmatite on the island of Utö in Södermanland, Sweden.[1][8][10] While conducting fieldwork in Sweden, Andrada e Silva identified and described this previously unknown mineral, distinguishing it from other known silicates.[4][5][6]

The Naming of Spodumene (Etymology)

José Bonifácio de Andrada e Silva is credited with naming the mineral. The name "spodumene" is derived from the Greek word spodumenos (σποδούμενος), which translates to "burnt to ashes" or "reduced to ash".[1][2][3][7][10][11] This name was chosen due to the characteristic appearance of the mineral; when heated, the typically opaque, grayish-white industrial-grade material transforms into an ashy-colored mass.[2][9][10][12] This descriptive name reflects the common appearance of the first specimens studied, which were not the transparent, colorful gem varieties known today.[2][9]

Early Characterization and Analysis

Historical Analytical Methods

-

Blowpipe Analysis: A common method used to observe the effects of high heat on a mineral sample. For spodumene, this would have revealed its transformation into an "ashy" substance, informing its name.

-

Acid Reactivity Tests: Exposing the mineral to various acids to determine its solubility and chemical reactions. Spodumene is noted for its insolubility.[1]

-

Physical Property Measurement: Basic characterization including color, luster, streak, cleavage, and hardness. Early mineralogists would have noted its perfect prismatic cleavage and vitreous luster.[1][12]

-

Fusibility Tests: Determining the ease with which a mineral melts. Spodumene has a fusibility of 3.5 on the von Kobell scale.[1]

These early methods, while rudimentary compared to modern techniques, were sufficient for Andrada e Silva to classify spodumene as a distinct mineral species.

Initial Physical and Chemical Properties

The foundational properties of spodumene were established through these early observations. It was identified as a silicate mineral belonging to the pyroxene group.[1][5][9][12] Its prismatic crystal habit, often with striations, and its high Mohs hardness of 6.5–7 were key identifying features.[1][5] The chemical formula, LiAl(SiO₃)₂, would be precisely determined later with the advancement of analytical chemistry.[1]

Modern Analytical Protocols for Spodumene Characterization

To provide a contrast to the historical methods, this section details modern experimental protocols used to analyze spodumene, as cited in contemporary research.

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of spodumene (α, β, γ) and quantify their proportions in a sample.[13][14]

-

Methodology: A powdered spodumene sample is placed in a diffractometer. A beam of X-rays is directed at the sample, and the diffraction pattern is recorded as the angle of the beam is varied. The resulting pattern is a unique "fingerprint" of the crystal structure. Rietveld refinement analysis is often applied to the diffraction data to quantify the weight fraction of each mineral phase present.[14] The transformation from the natural α-spodumene to the more reactive β-spodumene at temperatures above 900 °C is a critical process in lithium extraction that is monitored using XRD.[1][10]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

-

Objective: To determine the elemental composition of a spodumene concentrate, particularly the concentration of lithium and other trace metals.[13][15]

-

Methodology: The spodumene sample must first be completely dissolved (digested) into a liquid solution. This often requires a strong acid mixture (e.g., sulfuric, phosphoric, and hydrofluoric acids) and may be assisted by microwave heating in a closed vessel.[15] The resulting solution is then introduced into the core of an inductively coupled argon plasma, which atomizes and excites the elements. As the excited atoms relax, they emit light at characteristic wavelengths. The intensity of this emitted light is measured to determine the concentration of each element.[15]

Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS)

-

Objective: To analyze the morphology, grain structure, and elemental composition of mineral phases at a microscopic level.[13]

-

Methodology: A spodumene sample is mounted and coated with a conductive material. A focused beam of electrons is scanned across the surface. The interaction of the electrons with the sample produces various signals, including secondary electrons (for imaging morphology) and X-rays. The energy of the emitted X-rays is characteristic of the elements present. EDS detectors analyze these X-rays to identify and quantify the elemental composition of specific points or areas on the sample surface, allowing for the identification of spodumene grains versus gangue minerals like quartz or feldspar.[13]

Discovery of Gemstone Varieties

For nearly a century after its initial discovery, spodumene was primarily known in its opaque, industrial form. The discovery of its transparent, colored varieties brought it into the world of gemology.

-

Hiddenite: This green variety of spodumene was discovered in 1879 in Alexander County, North Carolina. It was named in honor of William Earl Hidden, a mineralogist and mining engineer who first reported it.[1][9][12] The green coloration is typically due to the presence of chromium.[1][12]

-

Kunzite: The more widely known pink to lilac variety was discovered in 1902 in California.[1][11][12] It was named after the renowned gemologist George Frederick Kunz, who was the chief jeweler for Tiffany & Co. and first described the new gem.[1][9][11] The color of kunzite is caused by trace amounts of manganese.[1][12]

-

Triphane: This name, derived from Greek for "three aspects" due to its pleochroism, was once used for spodumene in general.[12] Today, it typically refers to the colorless to yellowish varieties of the mineral.[1][2][9][11]

Conclusion

The history of spodumene is a compelling narrative that begins with its discovery by José Bonifácio de Andrada e Silva, a pioneering Brazilian scientist, and evolves with the later unearthing of its beautiful gem forms. Its name, rooted in the practical observations of early 19th-century analytical techniques, belies the mineral's modern importance as the world's primary source of lithium. The journey from a grayish, ashy rock studied on a Swedish island to a critical component of advanced battery technology encapsulates over two centuries of scientific and industrial progress.

Appendix A: Quantitative Data Tables

Table 1: Key Historical Milestones in the Study of Spodumene

| Event | Year (approx.) | Key Figure(s) / Location | Significance |

|---|---|---|---|

| Discovery of Spodumene | 1800 | José Bonifácio de Andrada e Silva (Utö, Sweden) | First identification and description of the mineral.[1][4][5] |

| Naming of Spodumene | 1800 | José Bonifácio de Andrada e Silva | Named from the Greek spodumenos ("burnt to ashes").[1][2][3][9] |

| Discovery of Hiddenite | 1879 | William Earl Hidden (North Carolina, USA) | Identification of the green gem variety.[1][9][12] |

| Discovery of Kunzite | 1902 | George Frederick Kunz (California, USA) | Identification of the pink-lilac gem variety.[1][9][11][12] |

Table 2: General Physical and Chemical Properties of Spodumene

| Property | Value / Description |

|---|---|

| Chemical Formula | LiAl(SiO₃)₂ or LiAlSi₂O₆[1][3][5] |

| IMA Symbol | Spd[1] |

| Crystal System | Monoclinic (α-spodumene)[1] |

| Mohs Hardness | 6.5–7[1][5] |

| Specific Gravity | 3.03–3.23[1][5] |

| Luster | Vitreous, pearly on cleavage[1] |

| Cleavage | Perfect, prismatic in two directions at ~87°[1] |

| Color | Highly variable: colorless, gray, white, pink, lilac, green, yellow[1][7] |

| Pleochroism | Strong in colored varieties (Kunzite, Hiddenite)[1][2] |

Table 3: Theoretical vs. Sample Chemical Composition of Spodumene (wt. %)

| Oxide | Theoretical (Pure Spodumene) | Sample 1 (Pilbara, Australia)¹ | Sample 2 (Pilgangoora Ore)² |

|---|---|---|---|

| Li₂O | 8.03%[5][16] | 4.61% | 5.59% |

| Al₂O₃ | 27.40%[5][16] | Not Specified | Not Specified |

| SiO₂ | 64.58%[5][16] | Not Specified | Not Specified |

| Other (Impurities) | 0% | Present (Quartz, Feldspar, etc.) | Present (Quartz, Feldspar, Mica)[14] |

¹Data from a spodumene concentrate analysis where the calculated spodumene content was 57.39%.[13] ²Data from a sample where the spodumene weight fraction was determined to be 69.6%.[14]

Appendix B: Visualizations

Caption: A timeline illustrating the key milestones in the history of spodumene.

Caption: The logical process behind the naming of spodumene.

Caption: A workflow for the modern analysis of spodumene samples.

References

- 1. Spodumene - Wikipedia [en.wikipedia.org]

- 2. Spodumene Meanings and Uses - Crystal Vaults [crystalvaults.com]

- 3. SPODUMENE Factsheet and Information Page [mineralminers.com]

- 4. azom.com [azom.com]

- 5. Spodumene ( LiAlSi2O6 ) - Discovery, Occurrence, Properties and Applications of Spodumene [yayangminerals.com]

- 6. elemintal.com [elemintal.com]

- 7. Spodumene - Portal da Mineração [portaldamineracao.com.br]

- 8. defense.info [defense.info]

- 9. Spudomene Information - An attractive gemstone with many names [gemselect.com]

- 10. mdpi.com [mdpi.com]

- 11. mysticapothecaryusa.com [mysticapothecaryusa.com]

- 12. jewelsforme.com [jewelsforme.com]

- 13. Physico-Chemical Characteristics of Spodumene Concentrate and Its Thermal Transformations [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. espace.curtin.edu.au [espace.curtin.edu.au]

Mineralogical characterization of spodumene-bearing ores

An In-depth Technical Guide to the Mineralogical Characterization of Spodumene-Bearing Ores

Introduction

Spodumene (LiAlSi₂O₆) is a pyroxene mineral and the most significant commercial source of lithium, a critical component in the manufacturing of rechargeable batteries for electric vehicles and portable electronics.[1][2] The efficient extraction of lithium from pegmatite ores is highly dependent on a thorough understanding of the ore's mineralogy.[3] Key challenges in processing include the presence of gangue minerals (non-valuable minerals) like quartz, feldspar, and micas, which can have similar physical properties to spodumene, making separation difficult.[1][4]

This technical guide provides a comprehensive overview of the key analytical techniques for the mineralogical characterization of spodumene-bearing ores. It details the experimental protocols, presents quantitative data, and visualizes the characterization workflows, offering a vital resource for researchers and scientists in mineral processing and extractive metallurgy.

Key Analytical Techniques for Spodumene Ore Characterization

A multi-technique approach is essential for a complete and accurate characterization of spodumene ores. Each technique provides unique and complementary information regarding the mineral phases, elemental composition, and textural relationships within the ore.

X-Ray Diffraction (XRD)

Principle: XRD is a primary tool for identifying crystalline phases in a sample. It works by directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline mineral has a unique diffraction pattern, acting as a "fingerprint" for identification. When combined with Rietveld refinement, XRD can provide full quantitative analysis of the mineral composition, including the different polymorphs of spodumene (α, β, γ) and any amorphous content.[5][6]

Information Obtained:

-

Identification of crystalline minerals (e.g., spodumene, quartz, albite, microcline, micas).[1]

-

Quantification of mineral abundances (modal mineralogy).[6]

-

Identification and quantification of spodumene polymorphs (α-spodumene is the natural form; it is converted to β-spodumene at high temperatures (~1100 °C) to facilitate lithium extraction).[5][7]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Principle: SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and texture. The electron beam's interaction with the sample also produces X-rays, which are analyzed by an EDS detector. The energy of these X-rays is characteristic of the elements present, allowing for elemental mapping and semi-quantitative compositional analysis of individual mineral grains.

Information Obtained:

-

High-resolution imaging of mineral grains, textures, and intergrowths.[8]

-

Elemental composition of specific points or areas on the sample.

-

Mapping the spatial distribution of elements within the ore fabric.

-

Automated mineralogy systems (like QEMSCAN and TIMA) utilize SEM-EDS to provide quantitative data on mineral abundance, liberation, and association, which is critical for optimizing grinding and separation processes.[1][7]

Laser-Induced Breakdown Spectroscopy (LIBS)

Principle: LIBS is a rapid analytical technique that uses a high-energy laser pulse to ablate a small amount of material from the sample's surface, creating a plasma.[9] As the plasma cools, it emits light at characteristic wavelengths for each element present. LIBS is one of the few techniques that can directly and rapidly analyze light elements like lithium, often with minimal to no sample preparation.[10] It can be used in handheld devices for in-field analysis or in laboratory settings for detailed mapping.[9]

Information Obtained:

-

Rapid, direct analysis of lithium content.[10]

-

Quantitative analysis of impurity elements such as Be, Na, and K.[11]

-

Elemental mapping to identify and discriminate spodumene from gangue minerals.[9]

-

Real-time analysis of ore on conveyor belts for process control.[10]

Inductively Coupled Plasma (ICP) Spectrometry

Principle: ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are highly sensitive techniques used for determining the bulk chemical composition of an ore sample. The sample must first be completely dissolved, typically through a combination of fusion and acid digestion.[7] The resulting solution is introduced into a high-temperature plasma, which excites the atoms (ICP-OES) or ionizes them (ICP-MS). The spectrometer then measures the emitted light or the mass-to-charge ratio of the ions to determine the elemental concentrations.

Information Obtained:

-

Precise and accurate measurement of major and trace element concentrations in the bulk ore.[1][5]

-

Provides the chemical data needed for mass balance calculations and to validate the accuracy of quantitative mineralogy results from techniques like XRD.[12]

-

Used as a reference method to compare the accuracy of other techniques, such as LIBS.[11]

Data Presentation: Quantitative Mineralogical & Chemical Analysis

Quantitative data is crucial for developing effective processing flowsheets. The following tables summarize typical compositional data for spodumene-bearing ores from various studies.

Table 1: Example of Modal Mineralogy of Spodumene Ores

| Mineral | Pilgangoora Ore (Pil1, wt%)[1] | Pilgangoora Ore (Pil2, wt%)[1] | Pilgangoora Ore (Pil3, wt%)[1] | Haapaluoma Ore (wt%)[6] | TSB Ore (Average, wt%)[13] | Brazil Lake Ore (wt%)[14] |

| Spodumene | 25.1 | 49.3 | 31.5 | 57.8 | 20 | 25.4 |

| Quartz | 29.5 | 21.4 | 38.2 | 40.4 | 32 | 26.8 |

| Albite | 20.3 | 19.8 | 23.4 | 1.8 | 27 | - |

| K-Feldspar | 10.5 | 9.5 | 6.9 | - | 14 | - |

| Muscovite/Micas | 12.1 | - | - | - | 6 | 4.1 |

| Feldspar (Undiff.) | - | - | - | - | - | 42.1 |

| Other | 2.5 | - | - | - | 1 | 1.6 |

Note: Data is compiled from different sources and represents specific samples. Composition can vary significantly between and within deposits.

Table 2: Chemical Composition of Spodumene Mineral

| Oxide/Element | Theoretical Composition (wt%)[1] |

| Li₂O | 8.03 |

| Al₂O₃ | 27.4 |

| SiO₂ | 64.6 |

Note: Natural spodumene often contains minor substitutions of elements like sodium for lithium.[14]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate results.

Protocol 1: Quantitative XRD with Rietveld Refinement

-

Sample Preparation:

-

Data Collection:

-

Perform XRD analysis using a diffractometer, typically with Cu Kα radiation.[1]

-

Scan the sample over a specified angular range (e.g., 5-80° 2θ) with a defined step size and counting time.

-

-

Data Analysis:

-

Use search/match software with a mineral database (e.g., ICDD) to identify the phases present in the diffraction pattern.[1]

-

Perform Rietveld refinement using specialized software (e.g., TOPAS) to quantify the weight percentage of each identified mineral phase.[1] The software fits a calculated diffraction pattern to the observed data, refining parameters like lattice parameters, peak shape, and scale factors to minimize the difference between the two.[5]

-

Protocol 2: SEM-EDS for Automated Mineralogy

-

Sample Preparation:

-

Prepare a polished thin section or an epoxy-mounted block of the ore sample.

-

Apply a thin conductive coating (e.g., carbon) to the surface to prevent charging under the electron beam.[8]

-

-

Instrument Setup:

-

Use a Field Emission Scanning Electron Microscope (FESEM) equipped with multiple EDS detectors for high-throughput analysis.[1]

-

Calibrate the EDS system using appropriate standards.

-

-

Data Collection (Automated):

-

The automated software (e.g., TIMA) collects backscattered electron (BSE) images and EDS spectra at thousands of points across a predefined grid on the sample surface.

-

The software identifies minerals at each point by comparing the collected EDS spectrum to a predefined library of mineral compositions.

-

-

Data Processing:

-

The software processes the collected data to generate quantitative reports on:

-

Modal mineralogy (abundance of each mineral).

-

Particle and grain size distributions.

-

Mineral liberation (the degree to which valuable minerals are separated from gangue).

-

Mineral associations and intergrowths.

-

-

Protocol 3: LIBS Analysis

-

Sample Preparation:

-

Instrument Setup (Handheld Example):

-

Data Collection:

-

The user places the analyzer on the sample and initiates the laser firing.

-

For mapping, the laser can be rastered across the sample surface to create elemental distribution maps.[9]

-

-

Data Analysis:

-

The instrument's software identifies elements based on the position of their characteristic emission lines in the spectrum.

-

Quantitative analysis is achieved by comparing the intensity of emission lines to calibration curves developed from standards of known composition. Statistical methods like vertex component analysis (VCA) and K-means clustering can be used for mineral recognition from the spectral data.[16]

-

Visualization of Workflows and Relationships

Diagrams are essential for visualizing the logical flow of characterization and processing.

Caption: Workflow for the comprehensive mineralogical characterization of spodumene ores.

Caption: Simplified flowsheet for the physical beneficiation of spodumene ore.[4][17]

Conclusion

The effective mineralogical characterization of spodumene-bearing ores is fundamental to the economic and sustainable production of lithium. A combination of analytical techniques is required to build a complete picture of the ore. XRD provides essential quantitative phase analysis, while automated SEM-EDS offers critical insights into mineral textures and liberation that dictate separation efficiency.[1][5][8] Rapid analytical methods like LIBS are transforming in-field exploration and process control by providing real-time elemental data.[10] Finally, high-precision techniques like ICP-MS/OES are indispensable for bulk chemical analysis and for validating the data from other methods.[7]

By integrating the data from these complementary techniques, researchers and process engineers can develop robust geometallurgical models, optimize beneficiation flowsheets, and ultimately enhance the recovery of lithium from its ore sources.

References

- 1. espace.curtin.edu.au [espace.curtin.edu.au]

- 2. conference.umat.edu.gh [conference.umat.edu.gh]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Technique Analytical Approach to Quantitative Analysis of Spodumene [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. axt.com.au [axt.com.au]

- 11. mdpi.com [mdpi.com]

- 12. Multi-Technique Analytical Approach to Quantitative Analysis of Spodumene [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. novascotia.ca [novascotia.ca]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of spodumene identification by statistical approach for laser-induced breakdown spectroscopy data of lithium pegmatite ores :: JYX [jyx.jyu.fi]

- 17. min-eng.com [min-eng.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Spodumene Polymorphs (α, β, γ) and Their Phase Transitions

Introduction

Spodumene (LiAl(SiO₃)₂) is a pyroxene mineral of significant commercial importance as a primary source of lithium. In its natural state, it exists as α-spodumene, a monoclinic polymorph that is highly stable and resistant to chemical processing. To efficiently extract lithium, α-spodumene must undergo a series of phase transitions at elevated temperatures to more reactive polymorphs: the metastable hexagonal γ-spodumene and the stable tetragonal β-spodumene.[1][2] Understanding the crystallography, thermodynamics, and kinetics of these transformations is paramount for optimizing lithium extraction processes. This guide provides a comprehensive overview of the α, β, and γ polymorphs of spodumene and the experimental methodologies used to characterize their phase transitions.

Properties of Spodumene Polymorphs

The three primary polymorphs of spodumene—α, β, and γ—exhibit distinct crystal structures and physical properties. These differences are fundamental to the varying reactivity of each phase in lithium extraction processes. The naturally occurring α-spodumene is characterized by a dense, monoclinic crystal structure, rendering it refractory to acid leaching.[3] In contrast, the high-temperature β-polymorph possesses a more open tetragonal structure, which facilitates the chemical attack required for lithium recovery.[4] A third, metastable hexagonal γ-phase can form as an intermediate during the thermal conversion of α- to β-spodumene.[1][5][6]

| Property | α-Spodumene | β-Spodumene | γ-Spodumene |

| Crystal System | Monoclinic[1][2] | Tetragonal[1][2] | Hexagonal[1][5][6] |

| Space Group | C2/c | P4₃2₁2[7] | - |

| Density (g/cm³) | 3.1 - 3.2[5] | ~2.4[5] | 2.45[6] |

| Molar Volume (cm³/mol) | ~58.4 | ~77.8 | - |

| Appearance | Hard, compact rock[5] | Dusty material[5] | - |

| Natural Occurrence | Yes[1][2] | No (formed by heating α-spodumene)[8] | No (metastable intermediate)[1][6] |

Phase Transitions of Spodumene Polymorphs

The transformation of α-spodumene to its more reactive polymorphs is a critical step in lithium production. These transitions are thermally driven and can proceed through different pathways depending on factors such as temperature, heating rate, and the presence of impurities. The primary transitions of interest are the conversion of α-spodumene to the metastable γ-spodumene and the subsequent or direct transformation to the stable β-spodumene.

| Transition | Temperature Range (°C) | Enthalpy Change | Notes |

| α → γ | 700 - 900[5][6] | Exothermic[1][5] | γ-spodumene is a metastable intermediate phase.[1][6] |

| γ → β | > 900[6] | Endothermic[1] | The γ-phase converts to the more stable β-phase at higher temperatures. |

| α → β | > 900 - 1100[8] | Endothermic[1] | This is the key transformation for lithium extraction, resulting in a significant volume expansion of about 27-30%.[5][9] |

Experimental Protocols for Characterizing Phase Transitions

The study of spodumene phase transitions relies on a suite of analytical techniques to probe changes in crystal structure, thermal properties, and vibrational modes. The most common methods employed are X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy.

X-ray Diffraction (XRD) for Structural Analysis

Objective: To identify and quantify the different polymorphs of spodumene present in a sample and to monitor the phase transitions in-situ as a function of temperature.

Methodology:

-

Sample Preparation: Spodumene concentrate is typically ground to a fine powder (e.g., <10 µm) to ensure random crystal orientation and to facilitate analysis.[5] For quantitative analysis, an internal standard such as silicon powder may be added.

-

Instrumentation: A high-temperature powder X-ray diffractometer equipped with a furnace is used for in-situ measurements. Synchrotron XRD can provide higher resolution and faster data acquisition for kinetic studies.

-

Experimental Parameters:

-

Temperature Program: Samples are heated in the diffractometer according to a defined temperature program. For example, heating from room temperature to 1100°C with specific holding times at various temperatures (e.g., 850°C, 950°C, 1050°C, and 1100°C for 30 minutes each) allows for the study of phase evolution.

-

Heating Rate: Heating rates can vary, for instance, a slow rate of 8°C/min or a fast rate of 100°C/min can be used to investigate the effect on transition kinetics.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) or air.

-

-

Data Analysis: The collected XRD patterns are analyzed to identify the characteristic peaks of α, β, and γ-spodumene. The Rietveld method is a powerful tool for quantitative phase analysis, allowing for the determination of the weight percentage of each polymorph in the sample.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To measure the heat flow associated with the phase transitions and to determine the transition temperatures and enthalpies.

Methodology:

-

Sample Preparation: A small amount of the powdered spodumene sample (e.g., 25 mg) is weighed and placed in an alumina crucible.[5]

-

Instrumentation: A DSC instrument capable of high-temperature measurements (e.g., up to 1200°C or higher) is used.

-

Experimental Parameters:

-

Temperature Program: The sample is heated at a constant rate, for example, 20 K/min, over a temperature range that encompasses the expected phase transitions (e.g., 30°C to 1200°C).[5]

-

Atmosphere: The measurement is performed under a controlled atmosphere, such as a flow of nitrogen or an N₂/O₂ mixture.[5]

-

-

Data Analysis: The DSC curve shows endothermic or exothermic peaks corresponding to the phase transitions. The onset temperature of a peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

Raman Spectroscopy for Vibrational Analysis

Objective: To identify the different spodumene polymorphs based on their unique vibrational spectra and to study phase transitions under various conditions, including high pressure.

Methodology:

-

Sample Preparation: A small amount of the sample is placed on a microscope slide. For high-pressure studies, the sample is loaded into a diamond anvil cell.

-

Instrumentation: A Raman spectrometer equipped with a microscope is used. A common laser excitation wavelength is 532 nm or 488.0 nm.[4]

-

Experimental Parameters:

-

Spectral Range: The Raman spectrum is typically collected over a range that covers the characteristic vibrational modes of spodumene, for example, 200-1200 cm⁻¹.

-

Laser Power: The laser power is adjusted to obtain a good signal-to-noise ratio without causing thermal damage to the sample (e.g., 300-400 mW).[4]

-

-

Data Analysis: The Raman spectra of the different polymorphs show distinct peaks. For example, α-spodumene has a characteristic strong peak around 706 cm⁻¹. By comparing the obtained spectrum with reference spectra of the known polymorphs, the phase composition of the sample can be determined.

Visualizing Phase Transitions and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and processes described in this guide.

Caption: Phase transition pathways of spodumene polymorphs.

References

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. msaweb.org [msaweb.org]

- 3. mdpi.com [mdpi.com]

- 4. Influence of calcination temperatures on lithium deportment by screening hard rock lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In situ synchrotron XRD analysis of the kinetics of spodumene phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Geochemical Signatures of Spodumene Pegmatites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the geochemical signatures that characterize spodumene pegmatites. Spodumene, a primary source of lithium, is of critical interest not only in materials science and energy but also presents unique elemental and isotopic characteristics of relevance to researchers in various scientific fields. This document outlines the key geochemical indicators, details the analytical methodologies used to identify them, and presents the data in a structured format for comparative analysis.

Whole-Rock Geochemical Signatures

Spodumene pegmatites, a subtype of Lithium-Caesium-Tantalum (LCT) pegmatites, are igneous rocks distinguished by their exceptional enrichment in incompatible elements.[1] They are typically formed through the late-stage fractionation of fertile, peraluminous granites or via partial melting (anatexis) of metasedimentary source rocks.[2][3] Their whole-rock geochemistry reflects these origins, showing high silica content and being peraluminous, with molar Al₂O₃/(Na₂O + K₂O + CaO) (A/CNK) ratios often exceeding 1.0.[4] Spodumene-bearing pegmatites generally exhibit higher SiO₂ content compared to their barren counterparts.[4]

A defining characteristic of these pegmatites is their enrichment in fluxing components such as water, fluorine, phosphorus, and boron, which facilitates the crystallization of large mineral grains.[1] Geochemically, they are identified by high concentrations of lithium (Li), caesium (Cs), rubidium (Rb), tin (Sn), and tantalum (Ta).[1][5] In contrast, they show significant depletion in elements like barium (Ba), strontium (Sr), zirconium (Zr), and yttrium (Y).[2]

| Parameter | Spodumene-Bearing Pegmatites | Spodumene-Free Pegmatites | Fertile Granite | Reference |

| SiO₂ (wt%) | 76 ± 2 | 74 ± 3 | ~74 | [4] |

| A/CNK | > 1.0 (up to 7) | 1.0 - 1.4 | ~1.1 | [4] |

| Li (ppm) | High (>500) | Low | Moderate | [6] |

| Cs (ppm) | Enriched | Low | Low | [1] |

| Rb (ppm) | Enriched | Moderate | Moderate | [1] |

| Ta (ppm) | Enriched | Low | Low | [1] |

| K/Rb Ratio | < 160 (often < 15) | > 160 | > 160 | [1] |

| Ba (ppm) | Depleted | Moderate | High | [2] |

| Sr (ppm) | Depleted | Moderate | High | [2] |

| Zr (ppm) | Depleted | Moderate | High | [2] |

| Y (ppm) | Depleted | Moderate | High | [2] |

Table 1: Comparative whole-rock geochemical characteristics of spodumene-bearing pegmatites, spodumene-free pegmatites, and associated fertile granites.

Mineral-Specific Geochemical Signatures

The mineral constituents of spodumene pegmatites serve as robust indicators of their evolution and economic potential. Spodumene itself, along with minerals like K-feldspar, plagioclase, quartz, and micas, incorporates trace elements in concentrations that reflect the degree of magmatic fractionation.

Spodumene (LiAlSi₂O₆)

As the primary lithium ore mineral, spodumene's composition is of principal interest. It can form through direct magmatic crystallization, hydrothermal processes, or as a breakdown product of petalite.[7] The concentration of trace elements such as iron (Fe), manganese (Mn), gallium (Ga), and tin (Sn) can vary depending on its origin.[7] Magmatic spodumene tends to have the highest concentrations of Fe and Sn, while hydrothermal spodumene is often richer in Mn and Ga.[7]

| Element | Concentration Range (ppm) | Notes | Reference |

| Li | 36,571 - 51,040 | Main constituent | [8] |

| Fe | Below detection - 10,510 | Magmatic spodumene is often Fe-rich | [7] |

| Mn | Below detection - 1,850 | Hydrothermal spodumene is often Mn-rich | [7] |

| Sn | 5.52 - 382 | Tends to increase from the crystal core to the rim | [8] |

| Ga | 24.4 - 90.1 | Hydrothermal spodumene is often Ga-rich | [7][8] |

| Na | 378 - 1,542 | [8] | |

| Cs | 0.0 - 8.75 | [8] | |

| Rb | 0.02 - 1.56 | [8] |

Table 2: Trace element concentrations in spodumene.

Feldspars and Quartz

K-feldspar, plagioclase (typically albite), and quartz from spodumene-bearing pegmatites also display distinctive trace element signatures. Lower K/Rb ratios and higher Li and Cs contents in K-feldspar are indicative of highly fractionated melts.[4] Similarly, quartz in spodumene-bearing pegmatites tends to have higher concentrations of Li, Al, and Rb compared to barren pegmatites.[4]

| Mineral | Parameter | Spodumene-Bearing | Spodumene-Free | Reference |

| K-Feldspar | K/Rb Ratio | 52 ± 17 | 138 ± 40 | [4] |

| Li (ppm) | 47 ± 52 | 14 ± 21 | [4] | |

| Cs (ppm) | Higher | Lower | [4] | |

| Plagioclase (Albite) | Ca (ppm) | 664 ± 306 | 4,086 ± 5,588 | [4] |

| Quartz | Li (ppm) | 29 - 90 (IQR) | 7 - 19 (IQR) | [4] |

| Al (ppm) | 164 - 568 (IQR) | 100 - 172 (IQR) | [4] | |

| Rb (ppm) | 1.6 ± 3.1 | 0.6 ± 2.2 | [4] |

Table 3: Comparative trace element geochemistry of feldspars and quartz. (IQR = Interquartile Range)

Isotopic Signatures

Lithium isotopes (⁷Li and ⁶Li) are powerful tracers of pegmatite petrogenesis. The isotopic composition, expressed as δ⁷Li, can vary significantly between different minerals and pegmatite types.[9] Li-rich pegmatites often exhibit lower δ⁷Li values compared to Li-poor pegmatites.[9] This isotopic fractionation is influenced by processes such as melt-fluid separation during the late stages of magma evolution.[9] Spodumene from different deposits can have distinct Li-isotopic compositions, making it a useful tool for fingerprinting and exploration.[10]

| Sample Type | δ⁷Li Range (‰) | Notes | Reference |

| Li-Rich Pegmatite (Whole Rock) | -1.89 to +1.9 | [9] | |

| Li-Poor Pegmatite (Whole Rock) | +2.30 to +4.94 | [9] | |

| Spodumene | -2.9 to +8.4 | Varies by deposit | [10] |

| Muscovite (Li-Rich Pegmatite) | -3.39 to +4.49 | [9] | |

| Muscovite (Li-Poor Pegmatite) | +2.22 to +7.55 | [9] | |

| Quartz | -1.8 to +34.4 | Highly variable | [11] |

| K-Feldspar | -2.5 to +15.0 | [11] |

Table 4: Lithium isotopic compositions in pegmatites and their constituent minerals.

Pathfinder Elements for Exploration

The geochemical signatures of spodumene pegmatites provide a basis for effective mineral exploration strategies. While lithium itself can be difficult to detect directly with some field-portable techniques, a suite of "pathfinder" elements that are commonly enriched in LCT pegmatites can be readily measured.[1] These include K, Rb, Cs, Sn, Ta, Nb, Ga, and others.[1][12] The ratios of certain elements, such as K/Rb, are particularly powerful indicators of pegmatite fractionation and fertility. A K/Rb ratio below 160, and especially below 15, points towards highly fractioned systems that are prospective for rare-element mineralization.[1]

Petrogenetic Pathways

The formation of spodumene pegmatites is primarily attributed to two main geological processes: the fractional crystallization of a parent granitic magma and the partial melting (anatexis) of pre-existing rocks.

Caption: Petrogenetic models for spodumene pegmatite formation.

Experimental Protocols

Accurate determination of the geochemical signatures of spodumene pegmatites relies on precise and robust analytical techniques. The following sections detail the methodologies for key experiments.

Sample Preparation for Geochemical Analysis

-

Rock Crushing and Pulverization : Representative rock chip or drill core samples (typically 1-2 kg) are first cleaned of any surface contamination. The samples are then crushed to fragments of less than 2 mm using a jaw crusher with hardened steel plates. The crushed material is split to obtain a representative subsample of approximately 200-300 g. This subsample is then pulverized to a fine powder (<75 µm) using a tungsten carbide or agate ring mill to ensure homogeneity.

-

Fusion for Whole-Rock Analysis : For whole-rock major and trace element analysis by ICP-OES/MS, a portion of the rock powder (e.g., 0.2 g) is mixed with a lithium metaborate/tetraborate flux (e.g., 1.0 g).[13][14] The mixture is placed in a platinum crucible and fused at high temperature (e.g., 1050°C) to create a homogenous glass bead.[13][15] This bead is then dissolved in a dilute nitric acid solution for analysis.[14][15]

-

Acid Digestion for Trace Elements : While fusion is comprehensive, some protocols utilize four-acid digestion (HF, HClO₄, HNO₃, HCl) for specific trace element suites, although this method results in the loss of silicon.

-

Mineral Separation : For mineral-specific analysis, rock samples are crushed and sieved. Minerals are then separated based on their physical properties (density, magnetic susceptibility) using heavy liquids and a magnetic separator. Final purification is achieved by hand-picking under a binocular microscope.

-

Thin Section Preparation : For in-situ micro-analytical techniques like LA-ICP-MS, a slice of the rock is mounted on a glass slide and ground down to a standard thickness of 30 µm, then polished for analysis.

Caption: General workflow for rock sample preparation.

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)

This is a powerful in-situ technique for determining trace element concentrations directly on solid samples (e.g., polished thin sections or mineral grains).

-

Instrumentation : A high-frequency laser (e.g., 193 nm ArF excimer) is coupled to an ICP-MS instrument.[8]

-

Ablation : The laser is focused on a pre-selected spot on the mineral surface. The laser fires, ablating a small amount of material (a few microns in diameter).

-

Transport : The ablated material forms an aerosol that is transported by a carrier gas (typically helium or argon) into the plasma torch of the ICP-MS.

-

Ionization & Detection : The material is ionized in the high-temperature (6000-10000 K) argon plasma. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio for quantitative detection.

-

Quantification : Quantification is achieved by calibrating against certified reference materials (e.g., NIST SRM 610/612 glass) of known composition.[5][16] An internal standard element (one with a known concentration in the sample, often a major element like Si or Al determined by electron probe microanalysis) is used to correct for variations in ablation yield and instrument drift.[5]

-

Data Processing : Time-resolved analysis of the signal allows for the selection of stable signal intervals, avoiding mineral inclusions or fractures. Software is used to subtract the background, apply internal standardization, and calculate final concentrations based on the calibration standards.[17]

Lithium Isotope Analysis by MC-ICP-MS

High-precision lithium isotope ratio measurements are performed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).

-

Sample Digestion : A powdered rock or mineral sample is completely dissolved, typically using a mixture of hydrofluoric (HF) and nitric (HNO₃) acids in a sealed vessel under heat.

-

Lithium Purification : Lithium must be chromatographically separated from the sample matrix to avoid isobaric interferences and matrix effects. This is a critical step. A common method involves using cation exchange resin (e.g., AGMP-50).[1][10][11]

-

Mass Spectrometry : The purified Li solution is introduced into the MC-ICP-MS. The instrument is equipped with multiple Faraday cup detectors that simultaneously measure the ion beams of ⁶Li and ⁷Li.

-

Data Correction and Reporting : The measured ⁷Li/⁶Li ratio is corrected for instrumental mass bias using a standard-sample bracketing technique with a known Li isotope standard (e.g., L-SVEC). Results are reported in delta notation (δ⁷Li) in parts per thousand (‰) relative to the standard.

Laser-Induced Breakdown Spectroscopy (LIBS)

LIBS is a rapid analytical technique that can provide elemental analysis, including for light elements like lithium, with minimal sample preparation.[2][4]

-

Principle : A high-energy pulsed laser is focused on the sample surface, ablating a small amount of material and generating a micro-plasma.[2][9] As the plasma cools, excited atoms and ions emit light at their characteristic wavelengths.

-

Analysis : The emitted light is collected and analyzed by a spectrometer. The resulting spectrum contains peaks corresponding to the elements present in the sample.[2] The intensity of each peak is proportional to the element's concentration.

-

Application : LIBS is particularly useful for rapid field screening of drill cores and rock chips, as it can detect Li directly, unlike portable XRF.[2][4] It can be used to create elemental maps of a sample surface, revealing mineral distribution.[9]

-

Quantification : Quantitative analysis can be performed using calibration curves developed from matrix-matched standards or through calibration-free methods that model the plasma's physical properties.

Portable X-Ray Fluorescence (pXRF)

pXRF is a non-destructive technique widely used in mineral exploration for real-time, on-site geochemical analysis.

-

Principle : The instrument emits X-rays that strike the sample, causing electrons in the sample's atoms to be ejected from their inner shells. Electrons from outer shells then drop to fill these vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these fluorescent X-rays is characteristic of the elements present.

-

Analysis : A detector in the pXRF unit measures the energies and intensities of the emitted X-rays to identify and quantify the elements in the sample.

-

Application for Pegmatites : While pXRF cannot detect lithium directly due to its low atomic number, it is highly effective for quantifying the key LCT pathfinder elements (K, Rb, Cs, Sn, Ta, Nb, Ga).[3][7][18] It is used to calculate critical ratios like K/Rb to assess pegmatite fertility in the field.[7][18]

-

Methodology : For best results, the sample surface should be flat and clean. On coarse-grained rocks like pegmatites, taking multiple readings over an area and averaging them is recommended to obtain a more representative analysis. For higher accuracy, samples can be pulverized and analyzed as pressed pellets or in sample cups.[18]

References

- 1. A Rapid and Simple Method for Lithium Purification and Isotopic Analysis of Geological Reference Materials by MC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. automatedmineralogy.com.au [automatedmineralogy.com.au]

- 3. azomining.com [azomining.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Lithium Exploration in LCT Pegmatites Using Portable XRF [ims.evidentscientific.com]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. osti.gov [osti.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. Frontiers | A Rapid and Simple Method for Lithium Purification and Isotopic Analysis of Geological Reference Materials by MC-ICP-MS [frontiersin.org]

- 12. spectroscopyworld.com [spectroscopyworld.com]

- 13. bmta.researchcommons.org [bmta.researchcommons.org]

- 14. manitoba.ca [manitoba.ca]

- 15. alsglobal.com [alsglobal.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. quantanalitica.com [quantanalitica.com]

Natural occurrences and global distribution of spodumene deposits

An In-depth Technical Guide to the Natural Occurrences and Global Distribution of Spodumene Deposits

Introduction

Spodumene (LiAlSi₂O₆) is a pyroxene mineral that stands as the most significant commercial ore of lithium.[1] It is found almost exclusively in lithium-rich granite pegmatites. Due to the unprecedented demand for lithium, primarily driven by the manufacturing of rechargeable batteries for electric vehicles and electronics, spodumene has become a cornerstone resource in the transition toward a low-carbon economy.[2] This guide provides a technical overview of its geological settings, global distribution, and the analytical methodologies used in its exploration and characterization.

Natural Occurrences and Geological Settings

Spodumene is intrinsically linked to a specific type of igneous rock known as Lithium-Caesium-Tantalum (LCT) pegmatites.[3][4] These rare-element pegmatites represent the final, highly-fractionated products of fertile, peraluminous granitic magmas.[4][5]

2.1 Formation and Emplacement The formation of spodumene-bearing pegmatites is a result of extreme fractional crystallization. As a parent granitic magma cools, common rock-forming minerals crystallize first, leaving the residual melt progressively enriched in incompatible elements—those that do not fit well into the crystal structures of common minerals—such as lithium, caesium, tantalum, rubidium, and tin.[6] This highly evolved, volatile-rich melt is then injected into fractures and faults within the surrounding host rocks, where it cools rapidly to form the characteristically coarse-grained pegmatite dikes.

2.2 Geological Environment Globally, major spodumene deposits are predominantly found within Archean cratons, specifically in greenstone belts that have undergone upper greenschist to amphibolite-facies metamorphism.[3] The pegmatite dikes often occur as swarms of sub-parallel, gently dipping bodies hosted in competent mafic rocks.[3] Notable associated minerals within these pegmatites include quartz, albite, petalite, lepidolite, and beryl.[7]

Global Distribution and Major Deposits

The world's lithium resources are found in two primary forms: continental brines and hard-rock mineral deposits. Spodumene is the principal hard-rock source. While the "Lithium Triangle" (Chile, Argentina, and Bolivia) holds the largest brine resources, Australia dominates global spodumene production.[2][5]

Australia is the world's leading producer of lithium, almost entirely from hard-rock spodumene mines.[2][4][8] The country's output is centered in Western Australia, home to several world-class deposits.[3][5] Other countries with significant spodumene resources and production include China, which processes both domestic ores and imported concentrates, Canada, Zimbabwe, and Brazil.[2][9][10] The Democratic Republic of Congo (DRC) hosts the Manono deposit, which is reported to be one of the largest undeveloped high-grade spodumene resources in the world.[7]

Quantitative Data on Spodumene Production and Deposits

Quantitative data provides a clear perspective on the scale of spodumene mining and the significance of major global deposits.

Table 1: Global Lithium Mine Production by Country (2023-2024 estimates)

| Rank | Country | Mine Production (Metric Tons) | Primary Source Type |

|---|---|---|---|

| 1 | Australia | 88,000 | Spodumene |

| 2 | Chile | 49,000 | Brine |

| 3 | China | 41,000 | Spodumene, Lepidolite, Brine |

| 4 | Argentina | ~9,000 | Brine |

| 5 | Brazil | ~2,600 | Spodumene |

| 6 | Canada | ~1,200 | Spodumene |

| 7 | Zimbabwe | ~1,000 | Spodumene, Petalite |

Source: Data compiled from various sources, including the U.S. Geological Survey and Natural Resources Canada.[2][4]

Table 2: Major Spodumene Deposits and Their Characteristics

| Deposit Name | Country | Reported Resource/Reserve (Million Tonnes) | Average Li₂O Grade (%) |

|---|---|---|---|

| Greenbushes | Australia | >150 (Resource) | 2.0 - 2.4 |

| Pilgangoora | Australia | 413.8 (Resource) | 1.25 |

| Manono | DRC | 400 (Resource) | 1.65 |

| Goulamina | Mali | 211 (Resource) | 1.45 |

| Whabouchi | Canada | 36.6 (Reserve) | 1.48 |

| Lijiagou | China | ~2.45 (Reserve) | 1.62 |

Source: Data compiled from public company reports and geological surveys.[7][11] Note: Resource and reserve figures are subject to change and different reporting standards.

Experimental Protocols and Analytical Methodologies

The characterization of spodumene deposits requires a multi-technique approach to determine both the mineralogy and the chemical composition, which are critical for economic evaluation and processing.

5.1 Sample Preparation and Beneficiation

-

Crushing and Grinding: Run-of-mine ore is first crushed and ground to a specific particle size (e.g., <75 μm) to liberate the spodumene crystals from the gangue (waste) minerals.[12][13]

-

Physical Beneficiation: A spodumene concentrate is created using techniques like froth flotation or dense media separation (DMS).[12][13] Froth flotation utilizes differences in surface chemistry to selectively separate spodumene, while DMS uses a high-density liquid to separate the denser spodumene from lighter minerals like quartz and feldspar.[12][14]

5.2 Phase Conversion: α- to β-Spodumene (Decrepitation) The natural monoclinic form of spodumene, α-spodumene, is chemically inert.[15] To enable lithium extraction, it must be thermally converted into its more reactive tetragonal polymorph, β-spodumene.[11][16]

-

Protocol: The spodumene concentrate is calcined in a rotary kiln at temperatures between 1050°C and 1100°C for approximately 30-60 minutes.[11][17]

-

Mechanism: This process, known as decrepitation, causes a volumetric expansion of about 27% as the crystal structure changes.[15] This structural change makes the lithium ions accessible for subsequent chemical attack, typically by acid leaching.[11][15] An intermediate, metastable hexagonal phase, γ-spodumene, can form at lower temperatures (700-900°C) before converting to the β-phase.[16][18]

5.3 Mineralogical Analysis

-